molecular formula C13H19IN2 B8162197 1-Ethyl-4-(2-iodobenzyl)piperazine

1-Ethyl-4-(2-iodobenzyl)piperazine

Cat. No.: B8162197
M. Wt: 330.21 g/mol
InChI Key: NHXNNJBKMWVUSI-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-iodobenzyl)piperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a piperazine ring substituted with an ethyl group and a 2-iodobenzyl group. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-Ethyl-4-(2-iodobenzyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-(2-iodobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-(2-iodobenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-iodobenzyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various pharmacological effects. The exact pathways and molecular targets may vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

1-Ethyl-4-(2-iodobenzyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.

Properties

IUPAC Name

1-ethyl-4-[(2-iodophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXNNJBKMWVUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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